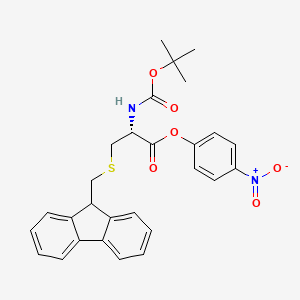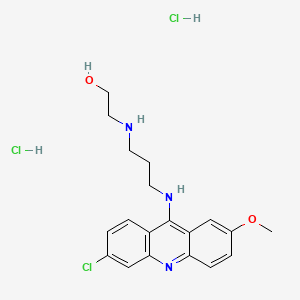
Icr 191-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Icr 191-OH is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chloro-substituted acridine moiety, which is a common structural motif in various biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Icr 191-OH typically involves multiple steps. One common approach is the reaction of 6-chloro-2-methoxyacridine with a suitable amine, followed by further functionalization to introduce the ethanol group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its dihydrochloride salt form .
化学反应分析
Types of Reactions
Icr 191-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted acridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while substitution reactions can introduce various functional groups onto the acridine ring .
科学研究应用
Icr 191-OH has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is employed in studies involving DNA intercalation and fluorescence analysis.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of Icr 191-OH involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: This compound shares a similar acridine core but lacks the ethanol and propylamino groups.
6-Chloro-2-methoxyacridine: Another related compound with similar structural features but different functional groups.
Uniqueness
Icr 191-OH is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
38915-18-3 |
|---|---|
分子式 |
C19H24Cl3N3O2 |
分子量 |
432.8 g/mol |
IUPAC 名称 |
2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H22ClN3O2.2ClH/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17;;/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23);2*1H |
InChI 键 |
OXQSPWOGNCFWOR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
同义词 |
ICR 191-OH ICR 191OH ICR-191-OH ICR-191OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


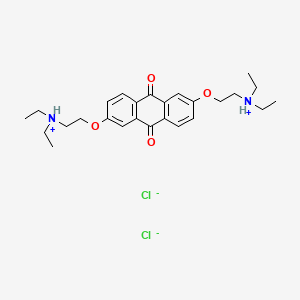
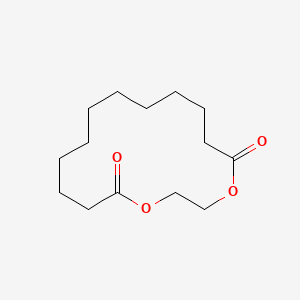



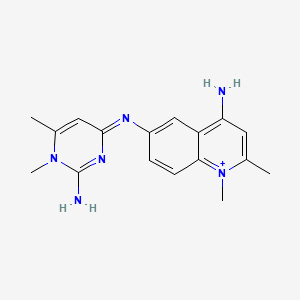
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)






